molecular formula C23H17ClN2O2S2 B2573327 {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone CAS No. 303147-45-7

{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone

Cat. No.: B2573327
CAS No.: 303147-45-7
M. Wt: 452.97
InChI Key: YHPXVULZGDJSQY-UHFFFAOYSA-N
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Description

The compound {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone (CAS: 478031-54-8) is a pyrimidine derivative featuring a 4-chlorophenyl sulfanyl group at position 6 and a phenyl sulfone moiety at position 2. Its molecular formula is C₁₈H₁₅ClN₂O₂S₂, with a molecular weight of 390.9 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial and antifungal agents .

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S2/c24-18-11-13-20(14-12-18)29-22-15-19(16-30(27,28)21-9-5-2-6-10-21)25-23(26-22)17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPXVULZGDJSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenyl thiol onto the pyrimidine ring.

    Attachment of the Phenyl Sulfone Group: The final step includes the sulfonation of the compound using a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Sulfonamide derivatives, including {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone, have been shown to inhibit bacterial growth effectively. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) indicating strong antibacterial properties.

Activity TypeTested CompoundMIC ValuesRemarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Its mechanism is believed to involve the inhibition of dihydropteroate synthase in bacterial folate synthesis and interference with metabolic pathways critical for cancer cell survival.

Activity TypeTested CompoundGI50 ValuesRemarks
AntiproliferativeThis compound31 nM - 54 nMPotent against multiple cancer cells

Enzyme Inhibition Studies

This compound has been explored as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes makes it a candidate for understanding various biochemical pathways, particularly those involved in metabolic disorders.

Mechanistic Insights

The mechanism of action involves binding to active sites of enzymes, altering their conformation, or disrupting cellular processes. This capability allows for insights into drug design and the development of therapeutic agents targeting specific diseases.

Synthesis of Novel Materials

Due to its unique chemical structure, this compound can serve as a building block in the synthesis of more complex materials with tailored properties for electronic or optical applications.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antimicrobial Efficacy Study : A comprehensive evaluation showed that the compound exhibited remarkable activity against various bacterial strains, particularly MRSA, highlighting its potential as a therapeutic agent in treating resistant infections.
  • Antiproliferative Activity Investigation : In vitro studies demonstrated that modifications to the compound's structure could enhance its potency against cancer cell lines, suggesting avenues for drug development focused on optimizing efficacy.
  • Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit specific enzymes involved in disease pathways, providing a foundation for further exploration in drug discovery.

Mechanism of Action

The mechanism of action of {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Oxidation State of Sulfur Notable Features
Target: {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone C₁₈H₁₅ClN₂O₂S₂ 390.9 Phenyl sulfone, 4-chlorophenyl sulfanyl +6 (sulfone) High stability, strong electron withdrawal
4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine C₂₁H₂₀ClN₃O₂S 413.92 Morpholine, sulfinyl (–SO–) +4 (sulfinyl) Enhanced solubility, moderate reactivity
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether C₁₈H₁₅ClN₂OS 342.8 Methyl ether (–OCH₃) –2 (sulfanyl) Lower molecular weight, increased lipophilicity
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide C₂₂H₁₆Cl₂N₄OS₂ 485.4 Thienopyrimidine core, acetamide –2 (sulfanyl) Potential hydrogen bonding, fused ring system
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine C₂₃H₁₇Cl₂N₃S₂ 490.4 Dual sulfanyl groups, pyridinyl –2 (sulfanyl) Chelation potential, aromatic interactions

Electronic and Functional Group Analysis

Sulfur Oxidation States :

  • The target compound’s sulfone group (–SO₂–) is fully oxidized (+6), enhancing stability and electron-withdrawing effects compared to sulfinyl (+4, e.g., ) or sulfanyl (–2, e.g., ) groups .
  • Sulfones are less nucleophilic but more resistant to metabolic degradation than sulfides or sulfoxides, making them favorable in drug design .

Substituent Effects: Morpholine Derivative (): The morpholine ring introduces a polar oxygen atom, improving aqueous solubility compared to the hydrophobic phenyl sulfone in the target compound . Thienopyrimidine Core (): The fused thieno-pyrimidine system increases aromatic surface area, which may enhance binding to biological targets via π-π interactions .

Biological Activity

The compound {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives have shown potency against human non-small cell lung cancer (NSCLC) cells with IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .

CompoundIC50 (µM)Mechanism
6l0.46 ± 0.02Induces apoptosis via mitochondrial pathways
5-FU4.98 ± 0.41Standard chemotherapeutic agent

The mechanism of action involves apoptosis induction through modulation of apoptotic proteins such as Bcl-2 and Bax, leading to increased caspase-3 activation .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Moderate to strong inhibition
UreaseStrong inhibition

These activities suggest its potential application in treating conditions such as Alzheimer's disease and urinary tract infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzymatic activity by binding to active sites or modulating receptor functions, which can lead to various downstream effects critical for therapeutic efficacy .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with a derivative led to significant apoptosis in A549 lung cancer cells, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that compounds with similar structures exhibited strong AChE inhibitory activity, suggesting their usefulness in neurodegenerative disease models .

Q & A

Q. What are the recommended synthetic routes for preparing {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone, and how can oxidation steps be optimized?

The compound’s synthesis typically involves introducing sulfanyl and sulfone groups to a pyrimidine core. A critical step is the oxidation of sulfide intermediates to sulfones. For example, methyl phenyl sulfide can be oxidized to methyl phenyl sulfone using 2 equivalents of hydrogen peroxide (H₂O₂) under controlled conditions . Microwave-assisted synthesis (e.g., 30-second irradiation) may improve reaction efficiency compared to traditional heating, as demonstrated in analogous sulfone syntheses . Optimization requires monitoring reaction progress via TLC and adjusting oxidant stoichiometry to avoid over-oxidation byproducts.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this sulfone-containing pyrimidine derivative?

Key methods include:

  • X-ray crystallography : Resolves bond lengths and angles, critical for verifying the sulfone group’s geometry (e.g., S=O bond distances ~1.43 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
    Cross-referencing multiple techniques minimizes misinterpretation of stereochemical or regioisomeric ambiguities.

Q. How does the sulfone group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The sulfone group acts as a strong electron-withdrawing moiety, activating adjacent positions on the pyrimidine ring for nucleophilic substitution. For example, palladium-catalyzed amidation reactions (e.g., with aryl amines) are feasible under low CO pressure, leveraging the sulfone’s electron-deficient nature . However, steric hindrance from the bulky phenyl sulfone group may necessitate tailored catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures.

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in sulfone formation under varying oxidation conditions?

Discrepancies arise from competing reaction pathways:

  • Peracid vs. H₂O₂ : Peracids (e.g., mCPBA) selectively oxidize sulfides to sulfoxides, while excess H₂O₂ directly yields sulfones .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance oxidation efficiency but may promote side reactions with sensitive functional groups.
    Kinetic studies (e.g., monitoring via FT-IR for S=O formation) and computational modeling (DFT calculations) can identify transition states and optimize conditions .

Q. How can microwave-assisted synthesis improve the scalability of this compound compared to conventional methods?

Microwave irradiation reduces reaction times (e.g., from hours to seconds) by enabling rapid, uniform heating. For example, microwave-enhanced SNAr reactions on pyrimidine cores achieve >80% yields with minimal decomposition . Scalability requires addressing energy transfer limitations in larger batches and optimizing solvent dielectric properties (e.g., using DMSO or ionic liquids).

Q. What role does this compound play in polymer chemistry, particularly in polyetherification reactions?

As a dihalogenated sulfone derivative, it can act as a monomer in polyether synthesis. For instance, 4,4′-dihalodiphenyl sulfones undergo nucleophilic aromatic substitution with bisphenol salts to form high-performance polysulfones . Key parameters include:

  • Temperature : Reactions typically proceed at 150–200°C.
  • Catalysts : Anhydrous K₂CO₃ facilitates deprotonation and ether bond formation.

Q. How do crystallographic studies resolve ambiguities in the spatial arrangement of substituents?

Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example:

  • Pyrimidine ring planarity : Distortions due to steric clashes between the 4-chlorophenyl and sulfone groups are measurable (e.g., dihedral angles >30°) .
  • Intermolecular interactions : Sulfone oxygen atoms participate in hydrogen bonds with adjacent molecules, influencing packing motifs .

Q. What strategies mitigate toxicity risks during large-scale handling of intermediates like 4-chlorophenyl sulfides?

  • Protective equipment : Use gloveboxes and fume hoods to avoid inhalation/contact with sulfides, which can release toxic H₂S .
  • Waste management : Neutralize acidic byproducts (e.g., from POCl₃ in phosphorylation) with aqueous NaHCO₃ before disposal .

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